Pimozide is a diphenylbutylpiperidine derivative classically characterized as a potent, long-acting dopamine D2 receptor antagonist. In modern scientific procurement, however, its value extends far beyond basic neuropharmacology. It is frequently sourced as a highly specific STAT5 inhibitor for oncology and immunology research, and as a potent, nanomolar-affinity reference standard for hERG channel blockade in cardiotoxicity and safety pharmacology screening[1]. Its distinct structural features, including a bis(fluorophenyl)butyl chain, confer unique receptor binding kinetics and specific physicochemical properties, making it an essential baseline material for structure-activity relationship (SAR) studies, assay validation, and targeted pathway disruption where standard butyrophenones fail [2].
Substituting Pimozide with more common typical antipsychotics like haloperidol or structurally related diphenylbutylpiperidines like penfluridol critically compromises experimental integrity. Haloperidol completely lacks Pimozide's off-target efficacy against STAT5, making it useless for STAT-dependent leukemia or lymphoma models[1]. Furthermore, in safety pharmacology, haloperidol's hERG blockade is an order of magnitude weaker than Pimozide's, disqualifying it as a stringent positive control for high-throughput cardiotoxicity screens . Even within its own chemical class, Pimozide exhibits significantly lower organic solubility compared to penfluridol, necessitating specific formulation protocols and rendering direct 1:1 volumetric substitution in in vitro assays impossible without extensive re-optimization [2].
Pimozide is widely procured as a positive control for in vitro cardiotoxicity screening due to its exceptionally potent blockade of the hERG potassium channel. Patch-clamp electrophysiology demonstrates that Pimozide inhibits hERG with an IC50 of 18 nM [1]. In contrast, the standard typical antipsychotic haloperidol is significantly less potent, with an IC50 of 174-187 nM . This nearly 10-fold difference in potency makes Pimozide a superior reference standard for validating high-throughput thallium flux and fluorescence polarization assays designed to detect drug-induced QT prolongation.
| Evidence Dimension | hERG channel inhibition (IC50) |
| Target Compound Data | Pimozide IC50 = 18 nM |
| Comparator Or Baseline | Haloperidol IC50 = 174-187 nM |
| Quantified Difference | ~10-fold higher potency for Pimozide |
| Conditions | Patch-clamp electrophysiology and biochemical binding assays |
Procurement of Pimozide provides a highly sensitive, nanomolar-range positive control essential for validating automated hERG safety screening platforms.
Beyond its dopaminergic activity, Pimozide is uniquely valued as a selective inhibitor of STAT5 phosphorylation. In peripheral T-cell lymphoma (PTCL) and chronic myelogenous leukemia (CML) models, Pimozide effectively decreases STAT5 activation and cell viability with an IC50 of 11-15 µM (e.g., 11 µM in HuT102 cells) [1]. Crucially, comparative screening of the Prestwick chemical library revealed that other dopamine antagonists, including haloperidol and chlorpromazine, completely failed to inhibit STAT-dependent gene expression [2]. This confirms that Pimozide's STAT5 inhibitory mechanism is structurally distinct from its D2 antagonism.
| Evidence Dimension | STAT5-dependent cell viability / phosphorylation inhibition (IC50) |
| Target Compound Data | Pimozide IC50 = 11-15 µM |
| Comparator Or Baseline | Haloperidol and chlorpromazine (Inactive / No effect) |
| Quantified Difference | Absolute functional divergence (active vs. inactive) |
| Conditions | HuT102/Kit225 PTCL cells and KU812 CML cells, STAT5-dependent reporter assays |
Researchers targeting the JAK/STAT pathway must select Pimozide over standard typical antipsychotics, as the latter lack the necessary STAT5-inhibitory off-target activity.
When selecting diphenylbutylpiperidines for in vitro or in vivo studies, physicochemical properties dictate formulation requirements. Pimozide exhibits relatively low solubility in standard organic solvents (approximately 18 mg/mL in DMSO). In stark contrast, its close structural analog penfluridol demonstrates highly elevated solubility (up to 100 mg/mL in DMSO) [1]. This significant disparity requires buyers to utilize specific vehicle formulations for Pimozide—such as PEG300/Tween80 mixtures or corn oil suspensions—preventing direct 1:1 volumetric substitution with penfluridol in assay workflows.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | Pimozide ~18 mg/mL |
| Comparator Or Baseline | Penfluridol ~100 mg/mL |
| Quantified Difference | >5-fold lower solubility for Pimozide |
| Conditions | Standard laboratory preparation in anhydrous DMSO |
Awareness of Pimozide's specific solubility limits is critical for procurement teams to co-purchase appropriate excipients and avoid precipitation artifacts in high-throughput screening.
Pimozide is a highly potent antagonist of the dopamine D2 receptor, exhibiting a Ki of 1.4 to 2.5 nM . While haloperidol also binds D2 receptors with high affinity, Pimozide's diphenylbutylpiperidine structure confers a distinct kinetic profile, notably characterized by slow receptor dissociation [1]. This makes Pimozide a critical benchmark compound in structure-kinetic relationship (SKR) profiling aimed at developing novel antipsychotics that minimize extrapyramidal side effects associated with fast-associating/slow-dissociating typical agents.
| Evidence Dimension | Dopamine D2 receptor affinity (Ki) |
| Target Compound Data | Pimozide Ki = 1.4 - 2.5 nM |
| Comparator Or Baseline | Haloperidol (Standard typical APD baseline) |
| Quantified Difference | Comparable high affinity but distinct structural/kinetic class |
| Conditions | Radioligand binding / competition kinetic association experiments |
Pimozide is essential for neuropharmacology labs requiring a slow-dissociating, non-butyrophenone D2 antagonist reference standard for kinetic modeling.
Due to its potent 18 nM IC50, Pimozide is the optimal reference standard for validating automated patch-clamp, thallium flux, and fluorescence polarization assays in preclinical cardiotoxicity profiling, outperforming haloperidol in assay sensitivity [1].
Pimozide is the compound of choice for in vitro and in vivo studies requiring targeted disruption of STAT5 phosphorylation in CML and PTCL models, where standard D2 antagonists fail to exert any STAT-inhibitory effect [2].
Procured as a baseline diphenylbutylpiperidine to study receptor residence time and slow-dissociation kinetics in the development of next-generation atypical antipsychotics [3].
Used as a challenging, low-solubility reference compound (18 mg/mL in DMSO) to validate lipid-based or PEG/Tween-based drug delivery and formulation protocols for hydrophobic small molecules, contrasting with highly soluble analogs like penfluridol[4].
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